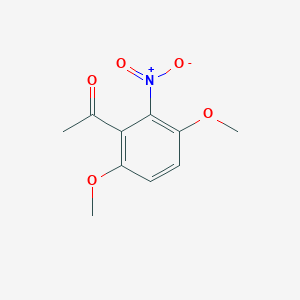![molecular formula C14H15Cl2NO2 B2659633 Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287265-44-3](/img/structure/B2659633.png)
Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate, also known as MAPA, is a synthetic compound that has gained attention in recent years due to its potential pharmacological properties. MAPA belongs to the class of bicyclic compounds, which are known to have a wide range of biological activities. In
Mechanism Of Action
The exact mechanism of action of Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate is not fully understood, but it is believed to involve the modulation of GABAergic neurotransmission. GABA is the primary inhibitory neurotransmitter in the brain, and drugs that enhance GABAergic neurotransmission have been shown to have anticonvulsant, analgesic, and anxiolytic properties.
Biochemical and Physiological Effects
Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its anticonvulsant, analgesic, and anxiolytic properties. Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may contribute to its potential use in the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate in lab experiments is its relatively simple synthesis method. Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate is also stable under a wide range of conditions, which makes it easy to handle in the lab. However, one limitation of using Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models of the disease. Another area of interest is its potential use as an analgesic. Studies are needed to determine its efficacy in animal models of pain and to understand its mechanism of action. Finally, further studies are needed to determine the safety and toxicity of Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate in humans, as well as its potential for drug interactions.
Synthesis Methods
Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate can be synthesized in a few steps starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dichlorophenylacetonitrile with lithium aluminum hydride to form the corresponding alcohol. This intermediate is then reacted with 1,3-cyclohexadiene in the presence of a palladium catalyst to form the bicyclic compound. Finally, the amino group is introduced using methylamine to form Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate.
Scientific Research Applications
Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been studied for its potential use in the treatment of various diseases. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties in animal models. Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
properties
IUPAC Name |
methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO2/c1-19-12(18)11(17)14-5-13(6-14,7-14)9-4-8(15)2-3-10(9)16/h2-4,11H,5-7,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXXPXJVOQAZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC(C1)(C2)C3=C(C=CC(=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3,4-Dichlorobenzyl)thio]acetic acid](/img/structure/B2659551.png)



![2-(2-Ethoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2659561.png)


![N-[(2-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2659565.png)
![Ethyl 4-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate](/img/structure/B2659566.png)

![2-[[(5Z)-5-indol-3-ylidene-4-p-phenetyl-1H-1,2,4-triazol-3-yl]thio]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2659570.png)

